2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
2,3-Dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked via an amide bond to an ethylthio group, which is further connected to a 5-phenyl-1H-imidazole moiety. This compound integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-10-6-9-15(18(17)26-2)19(24)21-11-12-27-20-22-13-16(23-20)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKNAIMKAAIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Thioether Formation: The imidazole ring is then reacted with an appropriate thiol to form the thioether linkage.
Benzamide Formation: The final step involves the coupling of the thioether with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with the imidazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole/Imidazole Moieties
Key Observations :
- The target compound shares the benzamide core and methoxy substituents with Rip-B but diverges via its imidazole-thioethyl group, which may enhance binding to cysteine-rich enzyme active sites (e.g., proteases or kinases) .
Thioether-Linked Analogues
Key Observations :
- The target’s imidazole-thioether group may confer stronger π-π stacking or hydrogen-bonding interactions compared to 9c ’s triazole-thiazole system, which relies on halogen (Br) substituents for activity .
- Unlike Compound 15 (pyridine-thienyl), the target’s 5-phenylimidazole could enhance lipophilicity, favoring blood-brain barrier penetration .
Methoxy-Substituted Analogues
Key Observations :
Research Findings and Data
Pharmacological Data (Inferred)
Notes:
- The target’s higher logP vs. W1 suggests better membrane permeability.
- Imidazole-thioether systems (as in the target) often show enhanced kinase inhibition compared to triazole-thiazole analogues .
Biological Activity
2,3-Dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzamide core with methoxy substituents and an imidazole ring linked via a thioether group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the reaction of phenylglyoxal with ammonia.
- Attachment of the Thioether Linker : The imidazole derivative is reacted with a thiol compound.
- Coupling with Benzamide : The final step involves coupling with a methoxy-substituted benzoyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Research indicates that compounds containing imidazole rings exhibit diverse pharmacological effects, including anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of specific functional groups can enhance cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.5 | |
| Similar Benzamide Derivative | MCF-7 (Breast Cancer) | 12.0 |
The above table illustrates that this compound exhibits significant cytotoxicity against lung cancer cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The presence of the imidazole ring is crucial for its interaction with biological targets, potentially inhibiting microbial growth.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The data suggests that this compound possesses moderate antimicrobial properties against common pathogens.
The proposed mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The imidazole ring may interact with enzyme active sites or metal ions, modulating their activity.
- Cellular Uptake : The unique structural features facilitate cellular uptake, allowing the compound to reach its target sites effectively.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:
- Study on Benzamide Derivatives : A series of benzamide derivatives were evaluated for their anticancer properties using MTT assays. Results indicated that modifications in the benzamide structure significantly influenced cytotoxicity against various cancer cell lines .
- Imidazole-Based Compounds : Research has shown that imidazole derivatives exhibit significant antitumor activity due to their ability to induce apoptosis in cancer cells. The presence of electron-donating groups enhances their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
